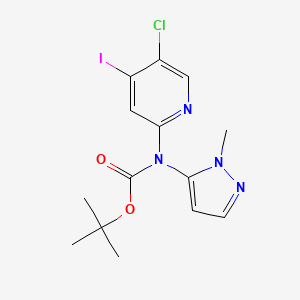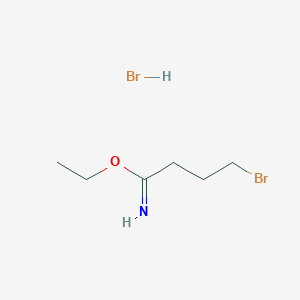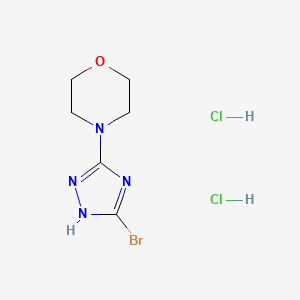![molecular formula C11H17NO5 B6295142 2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95% CAS No. 130187-88-1](/img/structure/B6295142.png)
2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95% (2-DMSDE-95%) is an organic compound used in various scientific research applications. It is a colorless, water-soluble, and crystalline solid with a melting point of approximately 95°C. 2-DMSDE-95% is composed of two ethyl esters of dimethylaminomethylidene succinic acid and has a molecular weight of 300.3 g/mol. It is an important reagent used in organic synthesis and is often used to synthesize other compounds.
Wissenschaftliche Forschungsanwendungen
2-DMSDE-95% has a variety of applications in scientific research. It is often used to synthesize other compounds, such as amides and esters, as well as to modify the properties of existing molecules. It is also used in the synthesis of drugs, such as antibiotics, and in the production of polymers. Additionally, 2-DMSDE-95% is used in the synthesis of dyes and pigments, as well as in the production of various catalysts.
Wirkmechanismus
2-DMSDE-95% is a reagent that is used in organic synthesis. It acts as a catalyst in the conversion of molecules, which can result in the formation of new compounds. It is also used to modify the properties of existing molecules, such as increasing their solubility or changing their reactivity.
Biochemical and Physiological Effects
2-DMSDE-95% is an organic compound and is not known to have any direct biochemical or physiological effects. It is, however, used in the synthesis of drugs and other compounds, which may have biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-DMSDE-95% is a versatile reagent that has many advantages for use in laboratory experiments. It is water-soluble, inexpensive, and easy to handle. Additionally, it has a high yield, making it an efficient reagent for organic synthesis. Its main limitation is that it is a relatively unstable compound, which can make it difficult to store for long periods of time.
Zukünftige Richtungen
The use of 2-DMSDE-95% in organic synthesis has a wide range of potential applications. It has been used to synthesize various compounds, such as amides and esters, as well as to modify the properties of existing molecules. Additionally, it has potential applications in the synthesis of drugs, such as antibiotics, and in the production of polymers and catalysts. Furthermore, it could be used in the synthesis of dyes and pigments, as well as in the production of various other compounds. Finally, 2-DMSDE-95% could be further studied to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
2-DMSDE-95% is synthesized by a process known as esterification. In this process, dimethylaminomethylidene succinic acid is reacted with an alcohol, such as ethanol, in the presence of an acid catalyst. This reaction results in the formation of 2-DMSDE-95%. The yield of this reaction is typically greater than 95%.
Eigenschaften
IUPAC Name |
diethyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-5-16-10(14)8(7-12(3)4)9(13)11(15)17-6-2/h7H,5-6H2,1-4H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIKBFHOBIGERI-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)

![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)


![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)
![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)


![2-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295100.png)
![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%](/img/structure/B6295109.png)
![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95%](/img/structure/B6295113.png)

